(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone
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Description
(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C20H20ClN3O4S2 and its molecular weight is 465.97. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone are the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The compound’s action affects the arachidonic acid pathway . By inhibiting the COX enzymes, this compound reduces the production of thromboxane, prostaglandins, and prostacyclin . These molecules play significant roles in inflammation and pain signaling, so their reduction can lead to anti-inflammatory effects .
Pharmacokinetics
The compound’s effectiveness in inhibiting cox enzymes suggests it has sufficient bioavailability to interact with its targets .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of COX enzymes and a subsequent decrease in the production of thromboxane, prostaglandins, and prostacyclin . This leads to a reduction in inflammation and pain signaling .
Properties
IUPAC Name |
[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S2/c1-28-16-7-6-15(21)18-17(16)22-20(29-18)24-10-8-23(9-11-24)19(25)13-4-3-5-14(12-13)30(2,26)27/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDWNZXZHPEIQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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